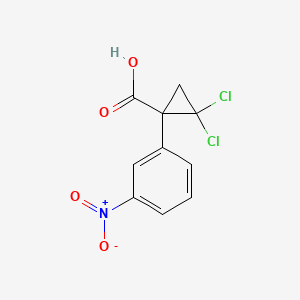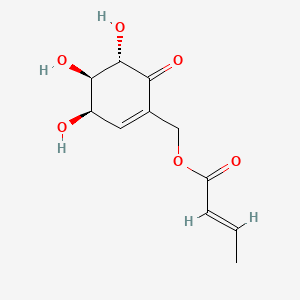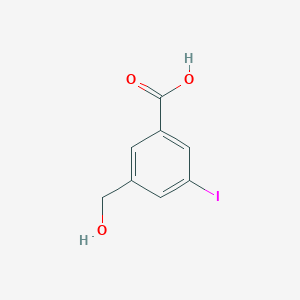
3-(Hydroxymethyl)-5-iodobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydroxymethyl)-5-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxymethyl group (-CH2OH) and an iodine atom attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-5-iodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 3-(Hydroxymethyl)benzoic acid. This reaction typically uses iodine (I2) and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction conditions often include heating the mixture to facilitate the iodination process.
Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In this approach, 3-(Hydroxymethyl)benzoic acid is reacted with an aryl iodide in the presence of a palladium catalyst and a base, such as potassium carbonate (K2CO3), under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Hydroxymethyl)-5-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-(Carboxymethyl)-5-iodobenzoic acid.
Reduction: 3-(Hydroxymethyl)-5-hydroxybenzoic acid.
Substitution: 3-(Hydroxymethyl)-5-azidobenzoic acid.
科学的研究の応用
3-(Hydroxymethyl)-5-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used as a precursor for radiolabeled compounds in biological studies, aiding in the tracking and imaging of biological processes.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of 3-(Hydroxymethyl)-5-iodobenzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The iodine atom can enhance the compound’s binding affinity to target proteins, while the hydroxymethyl group can improve its solubility and bioavailability .
類似化合物との比較
Similar Compounds
3-(Hydroxymethyl)benzoic acid: Lacks the iodine atom, resulting in different reactivity and applications.
5-Iodobenzoic acid: Lacks the hydroxymethyl group, affecting its solubility and chemical behavior.
3-(Hydroxymethyl)-4-iodobenzoic acid: Similar structure but with the iodine atom in a different position, leading to variations in reactivity and applications.
Uniqueness
3-(Hydroxymethyl)-5-iodobenzoic acid is unique due to the presence of both the hydroxymethyl group and the iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and improved solubility in polar solvents. These features make it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H7IO3 |
|---|---|
分子量 |
278.04 g/mol |
IUPAC名 |
3-(hydroxymethyl)-5-iodobenzoic acid |
InChI |
InChI=1S/C8H7IO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-3,10H,4H2,(H,11,12) |
InChIキー |
RTGXUDBREFKYNL-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)O)I)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




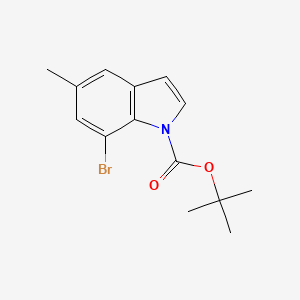
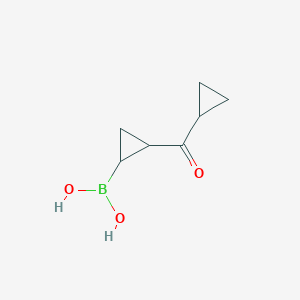
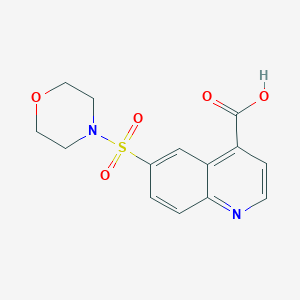
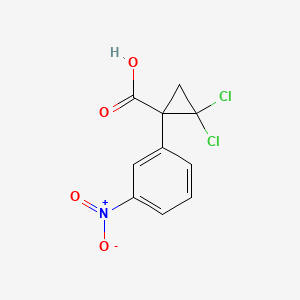


![4-[4,5-Dihydro-5-oxo-3-phenyl-4-(phenylmethylene)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B14077214.png)
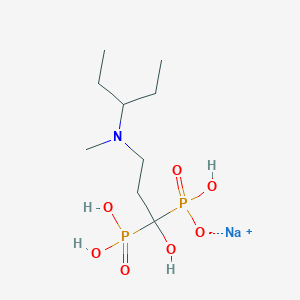

![2-[(Octadecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14077224.png)
